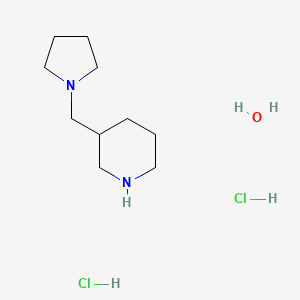![molecular formula C14H10BrCl2NOS B6136146 N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide is not fully understood. However, it is believed to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox homeostasis. By inhibiting thioredoxin reductase, N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide may induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its anti-cancer properties. N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide is its high potency against cancer cells. It has been found to be effective at low concentrations, which makes it a promising candidate for cancer therapy. However, N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has some limitations for lab experiments. It is highly reactive and can easily oxidize in the presence of air, which can affect its stability and activity. This makes it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide. One area of research is the development of more stable analogs of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide that retain its anti-cancer properties. Another area of research is the investigation of the potential use of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide involves the reaction of 2,4-dichlorothiophenol with 4-bromobenzoyl chloride in the presence of a base. The resulting product is then treated with sodium hydride and acetic anhydride to yield N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dichlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NOS/c15-9-1-4-11(5-2-9)18-14(19)8-20-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHARLHBDKFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B6136069.png)
![methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)
![2-[2-({2-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6136094.png)
![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6136114.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6136124.png)
![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)

![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
